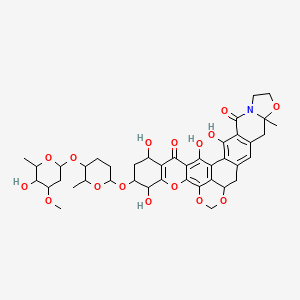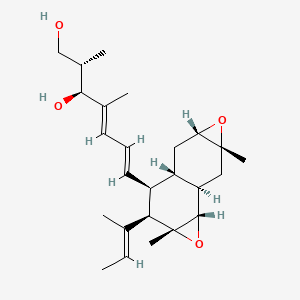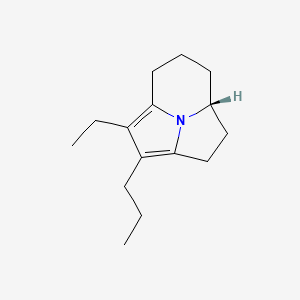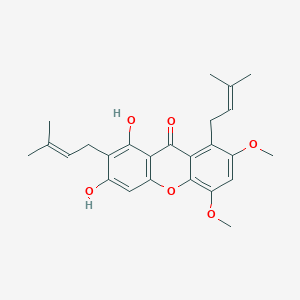
Cratoxyarborenone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cratoxyarborenone C is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3, methoxy groups at positions 5 and 7 and two isoprenyl groups at positions 2 and 8 respectively. It is isolated from Cratoxylum Sumatranum and exhibits cytotoxicity towards the KB (human oral epidermoid) cancer cell line It has a role as a metabolite and an antineoplastic agent. It is a polyphenol, an aromatic ether and a member of xanthones.
Scientific Research Applications
Cytotoxic Properties
Cratoxyarborenone C, identified as a constituent of Cratoxylum sumatranum, has been linked to cytotoxic effects. Research has isolated compounds like cratoxyarborenones A-F from this plant, which demonstrate cytotoxicity against human cancer cell lines, indicating potential for cancer research and therapeutic applications (Seo et al., 2002).
Anti-Amebic Activity
Further studies on Cratoxylum sumatranum, which contains cratoxyarborenone C, have revealed its antiamebic activity against Entamoeba histolytica, a causative agent of amoebiasis. This discovery underscores the potential for developing new treatments against parasitic infections (Wardana et al., 2020).
Antimalarial and Anticancer Effects
Related research has shown that phenolic compounds from Cratoxylum species, including those similar to cratoxyarborenone C, exhibit significant antimalarial and cytotoxic activities against cancer cell lines. These findings suggest a broader scope of pharmaceutical applications, particularly in the treatment of malaria and certain cancers (Laphookhieo et al., 2009).
Pharmacological and Traditional Medicinal Uses
A comprehensive review of the Cratoxylum genus, to which cratoxyarborenone C belongs, highlights its traditional medicinal uses across Asia and its pharmacological activities. The species is known for treating stomach aches, ulcers, diarrhea, and other ailments. Phytochemicals from these plants exhibit a range of activities including antioxidant, anti-inflammatory, and cytotoxic effects, which are valuable in drug discovery and development (Juanda et al., 2019).
Innovative Applications in Nanotechnology
Recent innovations have utilized extracts from Cratoxylum species for the synthesis of nanoparticles, such as zinc oxide nanosheets. These have shown promising results in antibacterial activity and potential as anticancer drugs, demonstrating the versatility of compounds like cratoxyarborenone C in nanomedicine and materials science (Jevapatarakul et al., 2020).
properties
Product Name |
Cratoxyarborenone C |
|---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1,3-dihydroxy-5,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)7-9-15-17(26)11-19-22(23(15)27)24(28)21-16(10-8-14(3)4)18(29-5)12-20(30-6)25(21)31-19/h7-8,11-12,26-27H,9-10H2,1-6H3 |
InChI Key |
PGWGLEHDWSDHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C=C(C(=C3C2=O)CC=C(C)C)OC)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



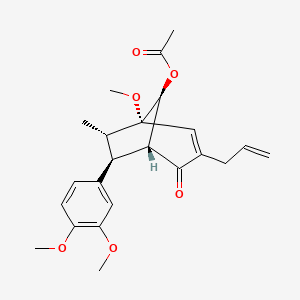

![2-methoxy-N-[(4-oxo-1-phenylcyclohexyl)methyl]Benzamide](/img/structure/B1251724.png)
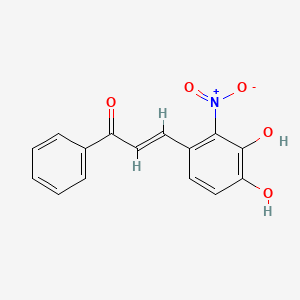

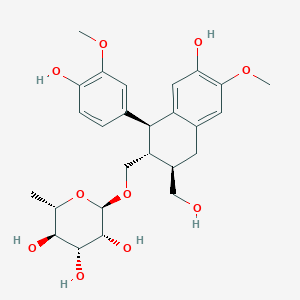


![3-[(E)-2-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]sulfanylethenyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1251734.png)

